molecular formula C13H10BrClOZn B14893258 4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide

4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14893258
M. Wt: 363.0 g/mol
InChI Key: MJRBFMQVVKVZRB-UHFFFAOYSA-M
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Description

4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: It aids in the development of bioactive compounds and drug discovery.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-carbon bonds via cross-coupling reactions. The mechanism involves the oxidative addition of the organozinc reagent to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

MJRBFMQVVKVZRB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=[C-]C=C2)Cl.[Zn+]Br

Origin of Product

United States

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